molecular formula C11H13N3S2 B14614078 N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea CAS No. 61021-90-7

N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea

Cat. No.: B14614078
CAS No.: 61021-90-7
M. Wt: 251.4 g/mol
InChI Key: LDEALPZWPDFIBH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea typically involves the reaction of 2-mercaptoethylamine with 1H-indole-2-thiol in the presence of a suitable thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the thiourea group can form hydrogen bonds with key amino acids. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}thiourea
  • N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}urea
  • N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}carbamate

Uniqueness

N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea is unique due to its specific combination of an indole moiety and a thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

61021-90-7

Molecular Formula

C11H13N3S2

Molecular Weight

251.4 g/mol

IUPAC Name

2-(1H-indol-2-ylsulfanyl)ethylthiourea

InChI

InChI=1S/C11H13N3S2/c12-11(15)13-5-6-16-10-7-8-3-1-2-4-9(8)14-10/h1-4,7,14H,5-6H2,(H3,12,13,15)

InChI Key

LDEALPZWPDFIBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)SCCNC(=S)N

Origin of Product

United States

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